Cas no 97534-82-2 ((S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid)

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid structure
97534-82-2 structure
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid
97534-82-2
C12H13NO5
251.235323667526
MFCD00274193
91141
24870606

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Properties

Names and Identifiers

    • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
    • (S)-()-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
    • (S)-CBZ-Oxaproline
    • (S)-(-)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid
    • (S)-(-)-3-Z-4-Oxazolidinecarboxylic acid
    • (S)-Z-oxaproline
    • 3,4-Oxazolidinedicarboxylic acid 3-(phenylmethyl) ester
    • 3,4-Oxazolidinedicarboxylic acid, 3-(phenylmethyl) ester, (S)- (ZCI)
    • (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
    • (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
    • (S)-3-Benzyloxycarbonyl-4-oxazolidine carboxylic acid
    • 97534-82-2
    • XRRRGBIMHQARMF-JTQLQIEISA-N
    • CS-0204772
    • (S)-(-)-3-Z-4-OXAZOLIDINECARBOXYLIC ACID
    • DTXSID60350876
    • G69458
    • (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, 98%
    • SCHEMBL628051
    • AKOS015889181
    • (s)-3-(benzyloxycarbonyl)oxazolidine-4-carboxylic acid
    • MFCD00274193
    • (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
    • (S)-(+)-3-Benzyloxycarbonyl-4-oxazolidinecarboxylic acid
    • AS-70276
    • (4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
    • (S)-Oxazolidine-3,4-dicarboxylic acid 3-benzyl ester
    • S-N-Benzyloxycarbonyl-oxaproline
    • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylicacid
    • +Expand
    • MFCD00274193
    • XRRRGBIMHQARMF-JTQLQIEISA-N
    • 1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
    • C(N1COC[C@H]1C(=O)O)(=O)OCC1C=CC=CC=1

Computed Properties

  • 251.079
  • 1
  • 6
  • 5
  • 251.079
  • 18
  • 314
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 1
  • 0
  • 76.1

Experimental Properties

  • 1.00400
  • 76.07000
  • 1.582
  • 454.8±45.0 °C at 760 mmHg
  • 74-78 °C (lit.)
  • 0.0±1.2 mmHg at 25°C
  • 228.9±28.7 °C
  • White powder
  • Insoluble in water
  • [α]20/D −92°, c = 1 in chloroform
  • 1.385

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003CUH-1g
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 98%
1g
$45.00 2024-04-19
A2B Chem LLC
AB55817-1g
(S)-(-)-3-Z-4-Oxazolidinecarboxylic acid
97534-82-2 ≥ 97% (HPLC)
1g
$64.00 2024-07-18
Aaron
AR003D2T-250mg
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 98%
250mg
$34.00 2024-07-18
abcr
AB205722-1 g
(S)-(+)-3-Benzyloxycarbonyl-4-oxazolidinecarboxylic acid; 98%
97534-82-2
1 g
€168.70 2023-07-20
Ambeed
A833086-5g
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 98%
5g
$224.0 2024-07-16
Apollo Scientific
OR316041-1g
(S)-CBZ-Oxaproline
97534-82-2
1g
£158.00 2024-05-21
Chemenu
CM190999-10g
(S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 97%
10g
$254 2021-08-05
Crysdot LLC
CD11001706-5g
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 97%
5g
$142 2024-07-19
eNovation Chemicals LLC
D767886-1g
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
97534-82-2 98%
1g
$435 2022-09-08
TRC
O990085-10mg
(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid
97534-82-2
10mg
$ 50.00 2022-06-03

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Acetone
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Optically active 4-oxaproline derivatives: new useful chiral synthons derived from serine and threonine
Falorni, Massimo; Conti, Sandra; Giacomelli, Giampaolo; Cossu, Sergio; Soccolini, Francesco, Tetrahedron: Asymmetry, 1995, 6(1), 287-94

Synthetic Circuit 2

Reaction Conditions
Reference
Aralkylcarbamoyl peptide alcohols
, United States, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Camphorsulfonic acid Solvents: Benzene
1.2 -
1.3 Solvents: Ethyl acetate
1.4 Reagents: Sodium bicarbonate Solvents: Water
Reference
The facile production of N-methyl amino acids via oxazolidinones
Aurelio, Luigi; Brownlee, Robert T. C.; Hughes, Andrew B.; Sleebs, Brad E., Australian Journal of Chemistry, 2000, 53(5), 425-433

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Raw materials

(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid Preparation Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97534-82-2)(S)-(-)-3-Z-4-Oxazolidinecarboxylic Acid
A1207728
99%
5g
202.0